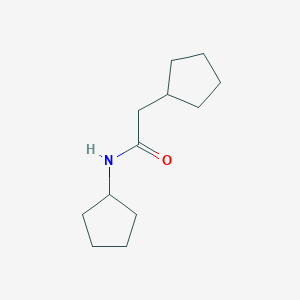
N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "CP 47,497" and is known for its ability to interact with the endocannabinoid system.
Mécanisme D'action
N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide interacts with the endocannabinoid system by binding to the CB1 receptor. This receptor is found primarily in the brain and is responsible for the psychoactive effects of cannabis. CP 47,497 has been shown to have a higher affinity for the CB1 receptor than THC, the primary psychoactive component of cannabis.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, decrease seizure activity, and improve cognitive function. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system. However, one limitation is its potential for psychoactive effects. Researchers must take precautions to ensure that the compound does not cause unwanted effects in animal models.
Orientations Futures
There are a number of future directions for research on N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, researchers are interested in studying its potential as an analgesic and anti-inflammatory agent. Finally, there is interest in developing new compounds based on the structure of CP 47,497 that may have improved therapeutic properties.
Méthodes De Synthèse
N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is synthesized through a multistep process. The first step involves the reaction of 3-thienylmethanol with methyl chloroformate to form 3-(chloromethyl)thiophene. The second step involves the reaction of the chloromethyl derivative with cyclopropanecarboxylic acid to form N-(thiophen-3-ylmethyl)cyclopropanecarboxamide. The final step involves the reaction of the N-(thiophen-3-ylmethyl)cyclopropanecarboxamide with methyl iodide to form N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been studied for its potential in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-11(10(12)9-2-3-9)6-8-4-5-13-7-8/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDTOOWYCQPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)








![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)